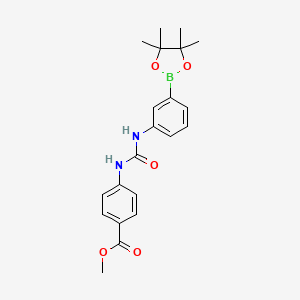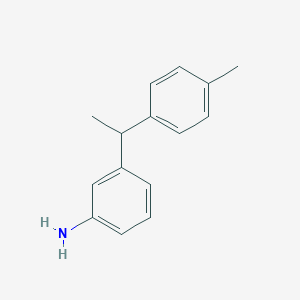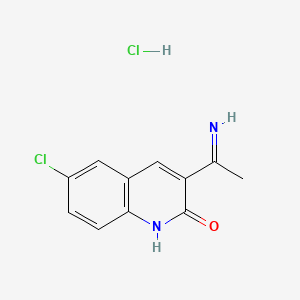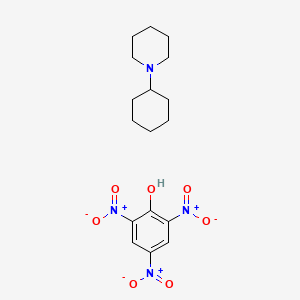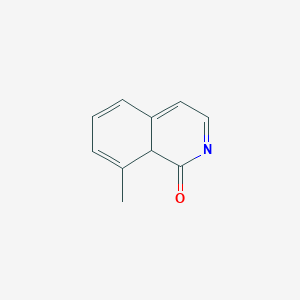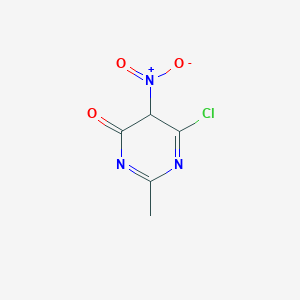
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one typically involves the nitration of 2-methyl-4-chloropyrimidine. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to maintain precise control over temperature and reaction time, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of 6-chloro-2-methyl-5-amino-5H-pyrimidin-4-one.
Oxidation: Formation of 6-chloro-2-carboxy-5-nitro-5H-pyrimidin-4-one.
科学的研究の応用
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit certain enzymes or interfere with nucleic acid synthesis, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 6-chloro-2-hydroxy-3-methyl-5-nitro-3H-pyrimidin-4-one
- 2-methyl-4-chloropyrimidine
- 5-nitro-2-methylpyrimidine
Uniqueness
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the pyrimidine ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C5H4ClN3O3 |
|---|---|
分子量 |
189.56 g/mol |
IUPAC名 |
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H4ClN3O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h3H,1H3 |
InChIキー |
NCEUUERKKRUYJN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C(C(=N1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


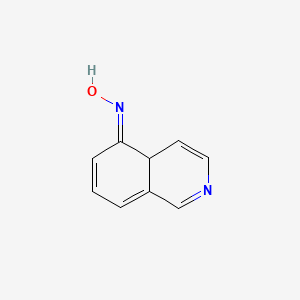
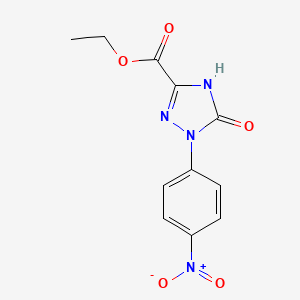
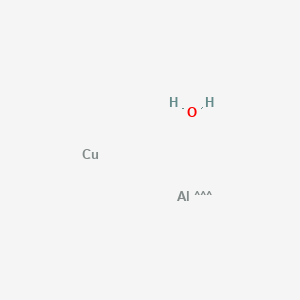
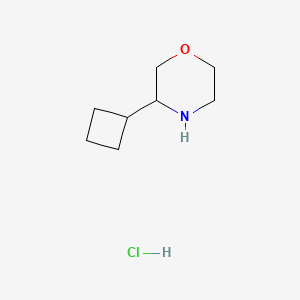
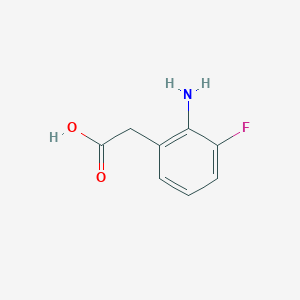
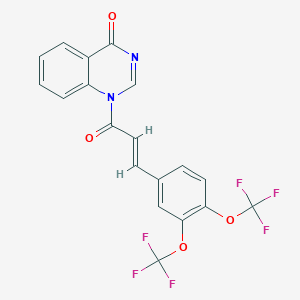
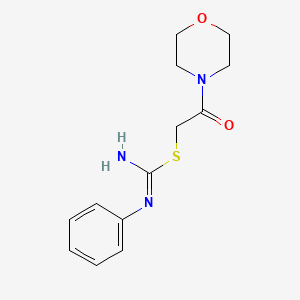
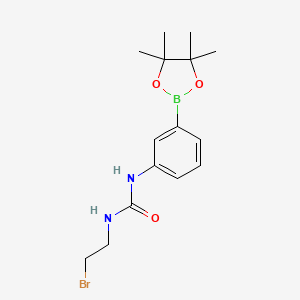
![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)
